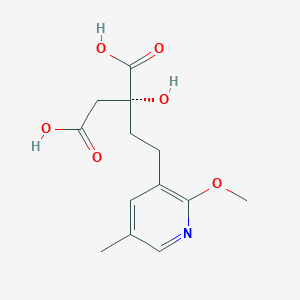

PF-06761281

Description

Properties

Molecular Formula |

C13H17NO6 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

(2R)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid |

InChI |

InChI=1S/C13H17NO6/c1-8-5-9(11(20-2)14-7-8)3-4-13(19,12(17)18)6-10(15)16/h5,7,19H,3-4,6H2,1-2H3,(H,15,16)(H,17,18)/t13-/m1/s1 |

InChI Key |

FGYMJXFSHBLHLW-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=CC(=C(N=C1)OC)CC[C@@](CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)CCC(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PF-06761281: A Potent and Selective SLC13A5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06761281 is a potent, orally active, and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] SLC13A5 is a key transporter responsible for the uptake of extracellular citrate into cells, particularly in the liver and brain. By inhibiting this transporter, this compound modulates intracellular citrate levels, which are crucial for various metabolic pathways, including glycolysis, de novo lipogenesis, and the tricarboxylic acid (TCA) cycle. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Citrate is a central node in cellular metabolism, linking carbohydrate and lipid metabolism. The transport of citrate across the plasma membrane is primarily mediated by SLC13A5. Dysregulation of citrate transport has been implicated in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][3] Inhibition of SLC13A5 presents a promising therapeutic strategy for these conditions. This compound emerged from an optimization program of a dicarboxylic acid series, building upon an earlier compound, PF-06649298.[1] This guide serves as a technical resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Mechanism of Action

This compound is an allosteric, state-dependent inhibitor of SLC13A5.[4] Its inhibitory potency is influenced by the concentration of the natural substrate, citrate.[4] Unlike competitive inhibitors that bind to the active site, this compound is thought to bind to an allosteric site on the transporter, stabilizing it in a conformation that is less favorable for citrate transport.[4] This state-dependent inhibition is a nuanced mechanism that suggests the compound's efficacy may be modulated by the metabolic state of the target tissue.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound [2][5]

| Target | Cell Line/System | IC50 (µM) |

| Human SLC13A5 (NaCT) | HEK293 cells | 0.51 |

| Human SLC13A2 (NaDC1) | HEK293 cells | 13.2 |

| Human SLC13A3 (NaDC3) | HEK293 cells | 14.1 |

| Rat Hepatocytes | Primary culture | 0.12 |

| Mouse Hepatocytes | Primary culture | 0.21 |

| Human Hepatocytes | Primary culture | 0.74 |

Table 2: In Vivo Pharmacodynamic Effects of this compound [4][6]

| Animal Model | Dosing | Key Findings |

| Mice | Not specified | Dose-dependent inhibition of [14C]citrate uptake in liver and kidney. |

| Mice | Not specified | Modest reductions in fasting plasma glucose concentrations. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

[14C]-Citrate Uptake Assay

This protocol describes the measurement of citrate uptake in cells expressing SLC13A5.

Materials:

-

HEK293 cells stably expressing human SLC13A5 (HEK-hSLC13A5)

-

Poly-D-lysine coated 96-well plates

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

[14C]-Citrate

-

This compound

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Culture: Seed HEK-hSLC13A5 cells in poly-D-lysine coated 96-well plates at a density of 50,000 cells per well and culture overnight at 37°C in a 5% CO2 incubator.

-

Compound Incubation: On the day of the assay, aspirate the culture medium and wash the cells once with HBSS. Add HBSS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15 minutes at 37°C.

-

Citrate Uptake: To initiate the uptake, add HBSS containing a final concentration of 10 µM [14C]-citrate to each well. Incubate for 10 minutes at 37°C.

-

Termination of Uptake: Aspirate the radioactive solution and wash the cells three times with ice-cold HBSS to stop the uptake.

-

Cell Lysis and Measurement: Lyse the cells by adding a suitable lysis buffer. Transfer the cell lysate to scintillation vials containing scintillation fluid.

-

Data Analysis: Measure the radioactivity using a microplate scintillation counter. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Membrane Potential Assay

While specific protocols for membrane potential assays with this compound are not publicly available, a general procedure using a fluorescent membrane potential-sensitive dye can be employed to assess the electrogenic nature of SLC13A5 and its inhibition.

General Procedure:

-

Cell Preparation: Plate HEK-hSLC13A5 cells in a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Wash the cells with a suitable assay buffer and then incubate with a membrane potential-sensitive fluorescent dye (e.g., a fluoresent voltage-sensitive dye) according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence using a plate reader.

-

Compound Addition: Add this compound at various concentrations to the wells.

-

Signal Detection: Measure the change in fluorescence over time. Inhibition of the electrogenic transport of citrate by this compound would be expected to cause a change in membrane potential, which is detected as a change in fluorescence.

Electrophysiology Assay

Detailed electrophysiology protocols for this compound are not publicly available. However, a two-electrode voltage clamp (TEVC) technique in Xenopus oocytes expressing SLC13A5 is a standard method to directly measure the transporter-mediated currents.

General Procedure:

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding human SLC13A5.

-

Electrophysiological Recording: After 2-5 days of expression, place an oocyte in a recording chamber and perfuse with a standard recording solution. Impale the oocyte with two microelectrodes for voltage clamping and current recording.

-

Substrate and Inhibitor Application: Apply citrate to the oocyte to induce an inward current, which is a direct measure of transporter activity. To test the effect of this compound, co-apply the compound with citrate or pre-apply it before the citrate application.

-

Data Analysis: Measure the amplitude of the citrate-induced current in the presence and absence of this compound to determine the extent of inhibition.

In Vivo Studies in Diet-Induced Obesity Models

While specific, detailed protocols for in vivo studies with this compound are not fully described in the available literature, a general design for assessing its efficacy in a diet-induced obesity (DIO) mouse model can be outlined.

General Procedure:

-

Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis.

-

Compound Administration: Administer this compound orally (e.g., via gavage) once or twice daily for a specified period (e.g., 4-8 weeks). A vehicle-treated group serves as the control.

-

Metabolic Phenotyping: Monitor key metabolic parameters throughout the study, including:

-

Body weight and food intake.

-

Fasting blood glucose and insulin levels.

-

Glucose tolerance test (GTT) and insulin tolerance test (ITT).

-

Plasma lipid profiles (triglycerides, cholesterol).

-

-

Terminal Endpoints: At the end of the study, collect tissues for further analysis, such as:

-

Liver weight and histology (H&E and Oil Red O staining) to assess steatosis.

-

Gene expression analysis of key metabolic genes in the liver.

-

Measurement of tissue citrate and lipid content.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the SLC13A5 signaling pathway and a general experimental workflow for evaluating SLC13A5 inhibitors.

Caption: SLC13A5 signaling pathway in a hepatocyte.

Caption: General experimental workflow for SLC13A5 inhibitor development.

References

- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]

- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06761281: A Technical Guide to a Potent and Selective NaCT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06761281 is a potent, orally active, and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter plays a crucial role in hepatic metabolism by importing extracellular citrate into hepatocytes. The inhibition of NaCT is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, mechanism of action, and available experimental methodologies.

Introduction to NaCT (SLC13A5) and its Role in Metabolism

The sodium-coupled citrate transporter, NaCT (SLC13A5), is a key membrane protein primarily expressed in the liver. It facilitates the transport of citrate from the bloodstream into hepatocytes. Intracellular citrate is a central metabolic intermediate, serving as a precursor for fatty acid and cholesterol synthesis and playing a regulatory role in glycolysis and gluconeogenesis. By controlling the influx of citrate into liver cells, NaCT influences these critical metabolic pathways. Dysregulation of NaCT activity has been implicated in the pathogenesis of metabolic disorders, making it an attractive target for therapeutic intervention.

This compound: An Overview

This compound was developed as a more potent derivative of an earlier dicarboxylic acid series of NaCT inhibitors.[1] It exhibits high selectivity for NaCT over the related dicarboxylate transporters, NaDC1 (SLC13A2) and NaDC3 (SLC13A3).[2][3] Preclinical studies have demonstrated its ability to inhibit citrate uptake in both in vitro and in vivo models, leading to beneficial effects on glucose metabolism.[1]

In Vitro Pharmacology

This compound has been characterized across a range of in vitro assays to determine its potency and selectivity as a NaCT inhibitor.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against NaCT and other related transporters is summarized in the table below.

| Cell Line/System | Target | IC50 (µM) | Reference(s) |

| HEK293 cells expressing human NaCT | Human NaCT (SLC13A5) | 0.51 | [2][3] |

| HEK293 cells expressing human NaDC1 | Human NaDC1 (SLC13A2) | 13.2 | [2][3] |

| HEK293 cells expressing human NaDC3 | Human NaDC3 (SLC13A3) | 14.1 | [2][3] |

| Rat Hepatocytes | Rat NaCT | 0.12 | [2] |

| Mouse Hepatocytes | Mouse NaCT | 0.21 | [2] |

| Human Hepatocytes | Human NaCT | 0.74 | [2][3] |

Experimental Protocol: In Vitro Citrate Uptake Assay

While specific, detailed protocols for this compound are not publicly available, a general method for assessing NaCT inhibition in vitro using radiolabeled citrate can be outlined as follows. This protocol is based on standard methodologies in the field.

Objective: To determine the IC50 of this compound for the inhibition of NaCT-mediated citrate uptake in a stable cell line expressing the transporter.

Materials:

-

HEK293 cells stably expressing human NaCT (HEK-hNaCT)

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

[14C]-Citric acid

-

Unlabeled citric acid

-

This compound

-

Scintillation fluid

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

-

Cell Seeding: Seed HEK-hNaCT cells into multi-well plates at a density that allows for a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer at various concentrations. Include a vehicle control (e.g., DMSO).

-

Assay Initiation:

-

Wash the cell monolayer with pre-warmed assay buffer.

-

Add the this compound dilutions (or vehicle) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake reaction by adding a solution of [14C]-citric acid (at a concentration near the Km for citrate transport) and unlabeled citric acid to each well.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the uptake is in the linear range.

-

Assay Termination:

-

Rapidly aspirate the radioactive solution.

-

Wash the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.

-

-

Cell Lysis and Quantification:

-

Lyse the cells in each well (e.g., using a lysis buffer or sodium hydroxide).

-

Transfer the lysate to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the rate of citrate uptake for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a suitable nonlinear regression model.

-

In Vivo Pharmacology

The in vivo effects of this compound have been evaluated in rodent models to assess its ability to inhibit NaCT in a physiological setting and to determine its impact on metabolic parameters.

Quantitative Data: Inhibition of Citrate Uptake

This compound has been shown to dose-dependently inhibit the uptake of radiolabeled citrate in vivo.

| Species | Tissue | Route of Administration | Effect | Reference(s) |

| Mouse | Liver | Oral | Dose-dependent inhibition of [14C]citrate uptake | [1] |

| Mouse | Kidney | Oral | Dose-dependent inhibition of [14C]citrate uptake | [1] |

Quantitative Data: In Vivo Efficacy

Administration of this compound has been associated with modest improvements in glucose homeostasis.

| Animal Model | Treatment | Effect on Plasma Glucose | Reference(s) |

| Mice | Oral administration of this compound | Modest reductions in fasting plasma glucose concentrations | [1] |

Note: Detailed quantitative data on the percentage of glucose reduction and the specific doses used are not publicly available.

Experimental Protocol: In Vivo [14C]Citrate Uptake Study

The following is a generalized protocol for an in vivo study to assess the inhibition of citrate uptake by this compound.

Objective: To evaluate the effect of orally administered this compound on the uptake of [14C]citrate in the liver and kidney of mice.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

[14C]-Citric acid solution for intravenous injection

-

Anesthesia

-

Surgical tools for tissue collection

-

Homogenization buffer

-

Scintillation counter

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Dosing:

-

Fast the mice overnight.

-

Administer this compound or vehicle orally at a defined volume.

-

-

[14C]Citrate Challenge: At a specified time post-dose (to coincide with anticipated peak plasma concentrations of this compound), administer a bolus injection of [14C]-citric acid via the tail vein.

-

Tissue Collection:

-

At a predetermined time after the [14C]citrate injection, euthanize the mice under anesthesia.

-

Perfuse the circulatory system with saline to remove residual blood from the organs.

-

Collect the liver and kidneys.

-

-

Sample Processing and Analysis:

-

Weigh the collected tissues.

-

Homogenize the tissues in a suitable buffer.

-

Measure the radioactivity in the tissue homogenates using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [14C]citrate uptake per gram of tissue.

-

Compare the uptake in the this compound-treated groups to the vehicle-treated group.

-

Determine the dose-dependent inhibition of citrate uptake.

-

Pharmacokinetics

A suitable in vivo pharmacokinetic profile has been reported for this compound, though specific parameters are not publicly available.[1]

Note: A detailed table of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) for this compound in preclinical species is not available in the public domain.

Mechanism of Action

This compound is characterized as an allosteric, state-dependent inhibitor of NaCT.[4] This means that its binding to the transporter is influenced by the conformational state of the transporter, which in turn is affected by the presence of the natural substrate, citrate. The inhibitory potency of this compound is dependent on the ambient citrate concentration.[4]

Signaling Pathway Diagram

Caption: Allosteric inhibition of NaCT by this compound blocks citrate entry into hepatocytes.

Experimental Workflow Diagram

Caption: Workflow for determining the in vitro inhibitory potency of this compound.

Clinical Development Status

There is no publicly available information to indicate that this compound has entered clinical trials.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of NaCT. Its potency and selectivity make it a suitable compound for preclinical studies aimed at understanding the therapeutic potential of NaCT inhibition for metabolic diseases. Further disclosure of detailed pharmacokinetic and in vivo efficacy data would be beneficial for the scientific community to fully assess its potential as a clinical candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

PF-06761281: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter is primarily expressed in the liver and plays a crucial role in regulating intracellular citrate levels, a key metabolite at the intersection of glucose and lipid metabolism. By inhibiting NaCT, this compound offers a promising therapeutic approach for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action

This compound functions as a state-dependent, allosteric inhibitor of the human SLC13A5 citrate transporter.[1][2] Unlike competitive inhibitors that directly block the substrate-binding site, this compound binds to an allosteric site on the transporter. Its inhibitory potency is notably dependent on the concentration of citrate, suggesting that it preferentially binds to a specific conformational state of the transporter that is induced by citrate binding.[1][2] While it is a potent inhibitor, it also exhibits low-affinity substrate activity in the absence of citrate.[1]

Signaling Pathway of NaCT Inhibition and its Metabolic Consequences

The inhibition of NaCT by this compound leads to a decrease in the uptake of extracellular citrate into hepatocytes. This has significant downstream effects on cellular metabolism, as cytosolic citrate is a critical precursor for fatty acid synthesis and a regulator of glycolysis.

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro and in vivo models.

In Vitro Inhibitory Activity of this compound

| Cell Type/Transporter | Assay | IC50 (µM) | Reference |

| HEK293 cells expressing human NaCT | [¹⁴C]-Citrate Uptake | 0.51 | [3] |

| HEK293 cells expressing human NaDC1 | [¹⁴C]-Citrate Uptake | 13.2 | [3] |

| HEK293 cells expressing human NaDC3 | [¹⁴C]-Citrate Uptake | 14.1 | [3] |

| Human Hepatocytes | [¹⁴C]-Citrate Uptake | 0.74 | [3] |

| Mouse Hepatocytes | [¹⁴C]-Citrate Uptake | 0.21 | [3] |

| Rat Hepatocytes | [¹⁴C]-Citrate Uptake | 0.12 | [3] |

In Vivo Pharmacological Effects of this compound

| Animal Model | Dosing | Effect | Reference |

| Mice | Dose-dependent | Inhibition of [¹⁴C]-citrate uptake in liver and kidney | [4][5] |

| Mice | Dose-dependent | Modest reductions in plasma glucose concentrations | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

[¹⁴C]-Citrate Uptake Assay in HEK293 Cells

This protocol is adapted from studies characterizing SLC13A5 inhibitors.[6]

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

Transiently transfect cells with a plasmid encoding human SLC13A5 using a suitable transfection reagent. Use an empty vector as a control. Assays are typically performed 48 hours post-transfection.

2. Assay Procedure:

-

Seed transfected cells into poly-D-lysine coated 96-well plates.

-

On the day of the assay, wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) in HBSS for 15-30 minutes at 37°C.

-

Initiate citrate uptake by adding a solution containing [¹⁴C]-citrate (final concentration typically in the low µM range, e.g., 2 µM) and unlabeled citrate in HBSS.

-

After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Determine the amount of [¹⁴C]-citrate taken up by the cells using a scintillation counter.

-

Normalize the data to the protein concentration in each well.

Experimental Workflow for In Vitro [¹⁴C]-Citrate Uptake Assay

Membrane Potential Assay

This assay assesses the electrogenic nature of NaCT and the effect of inhibitors.[1][2]

1. Principle:

-

NaCT is an electrogenic transporter, meaning that the influx of positively charged sodium ions along with citrate leads to a depolarization of the cell membrane. This change in membrane potential can be measured using fluorescent dyes that are sensitive to voltage changes.

2. Methodology:

-

Plate SLC13A5-expressing cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a membrane potential-sensitive fluorescent dye (e.g., a fluo-volt-sensitive dye) according to the manufacturer's instructions.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

To assess the effect of this compound, pre-incubate the cells with the compound for a defined period.

-

Initiate transport by adding a solution containing citrate.

-

Monitor the change in fluorescence over time, which corresponds to the change in membrane potential.

-

The inhibitory effect of this compound is determined by the reduction in the citrate-induced fluorescence change.

Conclusion

This compound is a valuable research tool for investigating the role of the SLC13A5 transporter in metabolic diseases. Its potency, selectivity, and characterized mechanism of action make it a suitable candidate for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of citrate transport in the liver and other tissues. The provided data and protocols serve as a comprehensive resource for researchers in the field of metabolic disease and drug discovery.

References

- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]

- 5. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Inhibition of SLC13A5 by PF-06761281: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT), is a membrane protein responsible for transporting citrate from the extracellular environment into cells.[1][2][3] Primarily expressed in the liver, brain, and testis, SLC13A5 plays a pivotal role in cellular energy homeostasis.[4][5] In the liver, imported citrate is a crucial metabolic intermediate for regulating glycolysis and serving as a precursor for fatty acid synthesis.[4][6][7] Consequently, inhibiting SLC13A5 has emerged as a potential therapeutic strategy for metabolic disorders such as Type 2 diabetes and non-alcoholic fatty liver disease.[5][6][8]

PF-06761281 is a potent, orally active, and selective small-molecule inhibitor of SLC13A5.[9][10] It was developed through the optimization of a dicarboxylic acid series, leading to a compound with a suitable pharmacokinetic profile for in vivo studies.[10] This document provides a comprehensive technical overview of the allosteric inhibition of SLC13A5 by this compound, summarizing key quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: State-Dependent Allosteric Inhibition

Contrary to a simple competitive mechanism, this compound functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[6][8][11] Its inhibitory potency is intricately linked to the concentration of ambient citrate.[6][12]

Key characteristics of its mechanism include:

-

State-Dependence: The inhibitory power of this compound is significantly enhanced in the presence of citrate.[6][12] This suggests the inhibitor preferentially binds to a specific conformational state of the transporter that is induced or stabilized by the binding of its natural substrate, citrate.[8][12]

-

Allosteric Nature: While the compound's dicarboxylate moiety binds at the same site as citrate in the transport domain, its benzene (B151609) ring and isobutyl group extend to interact with the scaffold domain of SLC13A5.[4] This dual interaction is proposed to lock the transporter in an inward-facing conformation, preventing the release of sodium and citrate into the cell and thereby arresting the transport cycle.[4]

-

Low-Affinity Substrate Activity: In the absence of citrate, both this compound and its precursor, PF-06649298, demonstrate low-affinity substrate activity.[6][11]

This complex mechanism highlights that this compound is not a simple channel blocker but a modulator that exploits the transporter's own conformational changes to achieve inhibition.

Data Presentation

The inhibitory activity of this compound has been quantified across various systems. The tables below summarize the key in vitro and in cellulo potency data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target System | IC₅₀ (µM) | Reference(s) |

| Human SLC13A5 (HEKNaCT) | 0.51 | [9][13] |

| Human SLC13A1 (HEKNaDC1) | 13.2 | [9] |

| Human SLC13A3 (HEKNaDC3) | 14.1 | [9] |

This data demonstrates >20-fold selectivity for SLC13A5 over the related dicarboxylate transporters NaDC1 and NaDC3.[13]

Table 2: Cell-Based Citrate Uptake Inhibition by this compound

| Cell Type | IC₅₀ (µM) | Reference(s) |

| Rat Hepatocytes | 0.12 | [9] |

| Mouse Hepatocytes | 0.21 | [9] |

| Human Hepatocytes | 0.74 | [9] |

Notably, this compound inhibits both human and mouse SLC13A5, with studies suggesting a greater potency for the mouse transporter.[12][14]

Experimental Protocols

The characterization of this compound's mechanism relied on several key experimental methodologies.

[¹⁴C]-Citrate Uptake Assay

This assay is the primary method for directly quantifying the inhibitory effect of compounds on SLC13A5-mediated citrate transport.

-

Principle: Cells overexpressing SLC13A5 are incubated with radioactively labeled [¹⁴C]-citrate. The amount of radioactivity that accumulates inside the cells is a direct measure of transporter function. An inhibitor will reduce this accumulation.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or hepatocytes are cultured. HEK293 cells are transiently or stably transfected to express the SLC13A5 protein.[12][15]

-

Pre-incubation: Cells are washed and pre-incubated with a buffer solution containing various concentrations of the test compound (e.g., this compound) or vehicle control for a defined period (e.g., 30 minutes).[12][16]

-

Uptake Initiation: The assay is initiated by adding a solution containing [¹⁴C]-citrate to the cells.[10][12] The concentration of citrate is kept well below the Kₘ of the transporter to ensure the measurement reflects initial transport rates.[17]

-

Incubation: Cells are incubated for a short, defined period (e.g., 30 minutes) at 37°C to allow for citrate uptake.[12][16]

-

Termination & Washing: The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove any extracellular tracer.[12]

-

Lysis & Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[12]

-

Data Analysis: The measured radioactivity is normalized to the protein content of the cell lysate. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Membrane Potential Assay

This electrophysiological method assesses the effect of inhibitors on ion flux by measuring changes in cell membrane potential.

-

Principle: SLC13A5 is an electrogenic transporter; the co-transport of citrate with three or more sodium ions results in a net influx of positive charge, depolarizing the cell membrane.[8] This change in membrane potential can be monitored using voltage-sensitive fluorescent dyes.

-

Methodology:

-

Cells expressing SLC13A5 are loaded with a membrane potential-sensitive fluorescent dye.

-

A baseline fluorescence reading is established.

-

The test compound (this compound) is added, followed by the addition of citrate to initiate transport.

-

The change in fluorescence, corresponding to the change in membrane potential, is recorded over time.

-

Inhibitors of SLC13A5 will prevent or reduce the citrate-induced depolarization, resulting in a smaller change in fluorescence.[8]

-

Electrophysiology (Two-Electrode Voltage Clamp)

This technique, typically performed in Xenopus oocytes expressing the transporter, provides a direct measure of the transporter-mediated currents.

-

Principle: By clamping the oocyte membrane at a specific voltage, one can directly measure the currents generated by the movement of ions (Na⁺) through SLC13A5 upon the application of its substrate, citrate.

-

Methodology:

-

Xenopus oocytes are injected with cRNA encoding for SLC13A5.

-

The oocyte is voltage-clamped, and the membrane current is recorded.

-

Application of citrate to the external solution induces an inward current.

-

The effect of this compound is assessed by co-applying it with citrate. An inhibitor will reduce the magnitude of the citrate-induced current, allowing for detailed characterization of the inhibition kinetics.[6]

-

Signaling and Metabolic Context

In hepatocytes, the function of SLC13A5 is integrated into broader metabolic pathways. The citrate it transports is a key signaling molecule and a substrate for critical biosynthetic processes.

References

- 1. Novel Approaches to Studying SLC13A5 Disease | MDPI [mdpi.com]

- 2. defeatingepilepsy.org [defeatingepilepsy.org]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and inhibition mechanism of the human citrate transporter NaCT [ouci.dntb.gov.ua]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

- 12. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]

- 14. portlandpress.com [portlandpress.com]

- 15. Large-scale experimental assessment of variant effects on the structure and function of the citrate transporter SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SLC Transporter Inhibition | Evotec [evotec.com]

The Discovery and Development of PF-06761281: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter plays a crucial role in cellular metabolism by importing extracellular citrate, a key metabolic intermediate. By inhibiting NaCT, this compound modulates intracellular citrate levels, thereby impacting major metabolic pathways such as fatty acid synthesis and glycolysis. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational framework.

Introduction

Cytosolic citrate is a critical node in cellular bioenergetics, serving as a precursor for the synthesis of fatty acids and cholesterol, and acting as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.[1] The transport of citrate from the extracellular space into the cytoplasm is primarily mediated by the sodium-coupled citrate transporter, NaCT (SLC13A5). Dysregulation of citrate metabolism has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3] As such, the inhibition of NaCT presents a promising therapeutic strategy for these conditions.

This compound, with the chemical name (2R)-2-Hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]-butanedioic acid, emerged from a discovery program aimed at identifying potent and selective inhibitors of NaCT.[4] This guide details the preclinical data and methodologies that have characterized this compound as a valuable research tool and potential therapeutic agent.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound against NaCT and related transporters.

Table 1: In Vitro Inhibitory Potency of this compound against NaCT

| Cell Line/Species | Assay Type | IC50 (µM) | Reference |

| HEK293 cells expressing human NaCT | [14C]-Citrate Uptake | 0.51 | [4] |

| Human Hepatocytes | [14C]-Citrate Uptake | 0.74 | [4] |

| Rat Hepatocytes | [14C]-Citrate Uptake | 0.12 | [4] |

| Mouse Hepatocytes | [14C]-Citrate Uptake | 0.21 | [4] |

Table 2: Selectivity Profile of this compound

| Transporter | Cell Line | IC50 (µM) | Selectivity (fold vs. hNaCT) | Reference |

| Human NaDC1 (SLC13A2) | HEK293 cells | 13.2 | >25 | [4] |

| Human NaDC3 (SLC13A3) | HEK293 cells | 14.1 | >27 | [4] |

Experimental Protocols

[14C]-Citrate Uptake Assay

This protocol describes the methodology used to determine the inhibitory potency of this compound on NaCT-mediated citrate uptake in cultured cells.

Materials:

-

HEK293 cells stably expressing human NaCT (HEK-hNaCT)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Uptake Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5

-

[14C]-Citrate (radiolabeled)

-

Unlabeled citric acid

-

This compound

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: HEK-hNaCT cells are seeded in 24-well plates and grown to confluence in DMEM supplemented with 10% FBS.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in Uptake Buffer to achieve the desired final concentrations.

-

Assay Initiation: The cell culture medium is aspirated, and the cells are washed twice with PBS.

-

Pre-incubation: Cells are pre-incubated with the various concentrations of this compound in Uptake Buffer for 15-30 minutes at 37°C.

-

Uptake Measurement: The pre-incubation solution is removed, and the Uptake Buffer containing [14C]-citrate (at a concentration near its Km) and the corresponding concentration of this compound is added to each well.

-

Incubation: The cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C to allow for citrate uptake.

-

Assay Termination: The uptake is terminated by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold PBS to remove extracellular [14C]-citrate.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the central role of SLC13A5 in cellular metabolism and the impact of its inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro efficacy of NaCT inhibitors like this compound.

Discovery and Development Logic

The following diagram illustrates the logical progression of the discovery and preclinical development of a NaCT inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the sodium-coupled citrate transporter, SLC13A5. The data presented in this guide highlight its utility as a chemical probe to investigate the role of citrate metabolism in health and disease. While detailed synthetic protocols and comprehensive in vivo pharmacokinetic and pharmacodynamic data are not fully available in the public domain, the existing information provides a strong foundation for its use in preclinical research. Further studies are warranted to fully elucidate the therapeutic potential of NaCT inhibition in metabolic disorders.

References

- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 | MDPI [mdpi.com]

- 3. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi improves hepatic insulin sensitivity and prevents diet-induced non-alcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to PF-06761281: A Selective Allosteric Inhibitor of the Sodium-Coupled Citrate Transporter (NaCT/SLC13A5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06761281 is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). As a critical transporter of citrate into cells, particularly in the liver, NaCT has emerged as a promising therapeutic target for metabolic diseases. This compound exhibits a novel mechanism of action as a state-dependent, allosteric inhibitor, offering a nuanced approach to modulating cellular citrate levels. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available in vitro and in vivo data for this compound. Detailed experimental protocols and visualizations of key pathways are included to support further research and development efforts.

Chemical Structure and Properties

This compound is a dicarboxylic acid derivative with a distinct chemical architecture that confers its high affinity and selectivity for the NaCT transporter.

Chemical Structure:

(2R)-2-Hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]-butanedioic acid

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R)-2-Hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]-butanedioic acid | |

| Molecular Formula | C₁₃H₁₇NO₆ | |

| Molecular Weight | 283.28 g/mol | |

| CAS Number | 1854061-19-0 | |

| SMILES | O=C(O)--INVALID-LINK--(O)CC(O)=O | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Allosteric Inhibition of NaCT

This compound acts as a state-dependent, allosteric inhibitor of the NaCT transporter.[1][2] This mechanism is distinct from competitive inhibition, where an inhibitor directly blocks the substrate-binding site. Instead, this compound binds to a different site on the transporter, influencing its conformational state and thereby inhibiting its function.

The inhibitory potency of this compound is significantly enhanced in the presence of its substrate, citrate.[1] This suggests that this compound preferentially binds to a conformation of the transporter that is induced or stabilized by citrate binding. In the absence of citrate, this compound has been observed to have low-affinity substrate activity.[1]

The proposed mechanism involves this compound locking the transporter in an inward-facing conformation. This conformational lock prevents the release of sodium ions, a critical step in the transport cycle, thus arresting the translocation of citrate into the cell.

Pharmacological Properties

In Vitro Activity

This compound is a potent inhibitor of NaCT-mediated citrate uptake in various cell lines. It exhibits high selectivity for NaCT (SLC13A5) over other members of the SLC13 family, such as NaDC1 (SLC13A2) and NaDC3 (SLC13A3).

Table 2: In Vitro Inhibitory Activity of this compound

| Cell Line/Target | IC₅₀ (µM) | Selectivity vs. NaCT | Reference |

| HEK-NaCT | 0.51 | - | [3] |

| HEK-NaDC1 | 13.2 | >25-fold | |

| HEK-NaDC3 | 14.1 | >25-fold | |

| Human Hepatocytes | 0.74 | - | |

| Rat Hepatocytes | 0.12 | - | |

| Mouse Hepatocytes | 0.21 | - |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively published in the public domain. However, it has been described as having a suitable in vivo pharmacokinetic profile for pharmacodynamic assessments.[3][4] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Pharmacokinetic Parameters of this compound (Data Not Publicly Available)

| Parameter | Value | Species | Route of Administration |

| Cmax | N/A | ||

| Tmax | N/A | ||

| AUC | N/A | ||

| Half-life (t½) | N/A | ||

| Oral Bioavailability | N/A |

N/A: Not Available in publicly accessible literature.

Pharmacodynamics

In vivo studies have demonstrated that this compound can dose-dependently inhibit the uptake of radiolabeled [¹⁴C]citrate in both the liver and kidneys.[3][4] This inhibition of citrate transport has been shown to lead to modest reductions in fasting plasma glucose concentrations.[3][4]

Table 4: In Vivo Pharmacodynamic Effects of this compound

| Pharmacodynamic Endpoint | Effect | Species | Study Details | Reference |

| [¹⁴C]Citrate Uptake in Liver | Dose-dependent inhibition | Rodent | Oral administration | [3][4] |

| [¹⁴C]Citrate Uptake in Kidney | Dose-dependent inhibition | Rodent | Oral administration | [3][4] |

| Fasting Plasma Glucose | Modest reduction | Rodent | Oral administration | [3][4] |

Experimental Protocols

[¹⁴C]-Citrate Uptake Assay in SLC13A5-Expressing Cells

This assay is a fundamental method for quantifying the inhibitory activity of compounds against the NaCT transporter.

Objective: To measure the uptake of radiolabeled citrate into cells expressing SLC13A5 and to determine the inhibitory potency of this compound.

Materials:

-

HEK293 cells stably expressing human SLC13A5 (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Sodium-free buffer (e.g., HBSS with sodium salts replaced by choline (B1196258) chloride)

-

[¹⁴C]-Citrate

-

This compound

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 N NaOH)

-

Protein assay reagent (e.g., BCA kit)

Procedure:

-

Cell Culture: Plate SLC13A5-expressing HEK293 cells in 24-well plates and grow to confluence.

-

Preparation of Assay Buffers: Prepare sodium-containing and sodium-free uptake buffers.

-

Compound Preparation: Prepare a dilution series of this compound in the sodium-containing buffer.

-

Assay Initiation: a. Aspirate the culture medium from the wells. b. Wash the cells once with the appropriate buffer (sodium-containing for total uptake, sodium-free for non-specific uptake). c. Pre-incubate the cells with the this compound dilutions or vehicle control in sodium-containing buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

Uptake Measurement: a. To initiate uptake, add the [¹⁴C]-citrate-containing buffer (with or without this compound) to the wells. b. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Assay Termination: a. Rapidly aspirate the uptake buffer. b. Wash the cells three times with ice-cold sodium-free buffer to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: a. Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes. b. Transfer the lysate to scintillation vials. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well using a standard protein assay to normalize the uptake data.

-

Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake (measured in sodium-free buffer) from the total uptake. b. Plot the percentage of inhibition against the concentration of this compound. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the NaCT transporter. Its high potency, selectivity, and unique allosteric mechanism of action make it a compelling lead compound for the development of novel therapeutics for metabolic disorders. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its full therapeutic potential in relevant disease models.

References

- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]

- 4. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06761281 Target Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement studies for PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Introduction to this compound and its Target

This compound is a small molecule inhibitor of the sodium-coupled citrate transporter (SLC13A5), a key protein responsible for the transport of citrate from the blood into cells.[1][2] SLC13A5 is primarily expressed in the liver, brain, and bone.[3] By inhibiting this transporter, this compound modulates cellular citrate levels, impacting various metabolic pathways. This has positioned SLC13A5 inhibition as a potential therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3]

Mechanism of Action

This compound acts as an allosteric, state-dependent inhibitor of SLC13A5.[4] This means its inhibitory potency is influenced by the concentration of the natural substrate, citrate.[5] Unlike competitive inhibitors that bind to the same site as the substrate, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that reduces its activity. Studies have shown that the inhibitory effect of this compound is surprisingly enhanced at higher citrate concentrations.[5]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound across various cell lines and species, as well as its effects on citrate uptake in different tissues.

Table 1: In Vitro Potency (IC50) of this compound

| Cell Line/Species | Target | IC50 (µM) | Reference |

| HEK293 cells expressing human NaCT | SLC13A5 | 0.51 | [1] |

| Human Hepatocytes | SLC13A5 | 0.74 | [1] |

| Rat Hepatocytes | SLC13A5 | 0.12 | [1] |

| Mouse Hepatocytes | SLC13A5 | 0.21 | [1] |

Table 2: In Vitro Selectivity of this compound

| Transporter | Cell Line | IC50 (µM) | Selectivity vs. NaCT | Reference |

| NaCT (SLC13A5) | HEK293 | 0.51 | - | [1] |

| NaDC1 (SLC13A2) | HEK293 | 13.2 | >25-fold | [1] |

| NaDC3 (SLC13A3) | HEK293 | 14.1 | >25-fold | [1] |

Table 3: In Vivo Effects of this compound

| Species | Effect | Observation | Reference |

| Rats | Plasma Glucose | Dose-dependent reduction | [2][3] |

| Rats | Liver [14C]citrate uptake | Dose-dependent inhibition | [2] |

| Rats | Kidney [14C]citrate uptake | Dose-dependent inhibition | [2] |

| Mice | Urinary Citrate | 230-fold increase at 250 mg/kg | [6] |

| Mice | Urinary Calcium | Unexplained increase at 250 mg/kg | [6] |

Experimental Protocols

Detailed methodologies for key target engagement studies are provided below.

[14C]-Citrate Uptake Assay

This assay is fundamental for quantifying the inhibitory effect of this compound on SLC13A5 activity.

Objective: To measure the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter in the presence of varying concentrations of the inhibitor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human SLC13A5 are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Inhibitor Pre-incubation: The culture medium is removed, and cells are washed with a sodium-containing buffer (e.g., 140 mM NaCl). Cells are then pre-incubated with different concentrations of this compound for 30 minutes at 37°C.

-

Initiation of Uptake: The uptake reaction is initiated by adding a solution containing [14C]-citrate to the wells.

-

Termination of Uptake: After a defined incubation period (e.g., 30 minutes), the uptake is stopped by rapidly washing the cells with ice-cold sodium-free buffer.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (measured in a sodium-free buffer) from the total uptake. IC50 values are then determined by fitting the concentration-response data to a suitable pharmacological model.

Membrane Potential Assay

This assay assesses the electrogenic nature of the SLC13A5 transporter and the impact of inhibitors on ion flux.

Objective: To measure changes in cell membrane potential upon citrate transport and its inhibition by this compound.

Methodology:

-

Cell Preparation: HEK293 cells expressing SLC13A5 are plated in black-walled, clear-bottom 96-well plates.

-

Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye for 30-60 minutes at 37°C.

-

Baseline Measurement: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is established.

-

Inhibitor Incubation: this compound is added at various concentrations, and the cells are incubated for a short period.

-

Transport Initiation: A solution containing citrate is added to initiate transport.

-

Fluorescence Monitoring: The change in fluorescence is monitored in real-time. The co-transport of sodium and citrate ions leads to membrane depolarization, causing a change in the dye's fluorescence.

-

Data Analysis: The effect of this compound is quantified by measuring the attenuation of the citrate-induced fluorescence signal.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measurement of the ionic currents generated by the SLC13A5 transporter.

Objective: To directly measure the citrate-induced currents and their inhibition by this compound.

Methodology:

-

Cell Preparation: Individual cells expressing SLC13A5 are identified for recording.

-

Pipette Preparation and Sealing: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the cell's interior.

-

Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Current Recording: The application of citrate to the extracellular solution induces an inward current, which is recorded.

-

Inhibitor Application: this compound is applied to the cell, and the reduction in the citrate-induced current is measured to quantify the inhibitory effect.

Signaling Pathways and Visualizations

Inhibition of SLC13A5 by this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[3] This is a key cellular energy sensor that plays a crucial role in regulating metabolism.

Caption: this compound inhibits SLC13A5, reducing intracellular citrate and activating AMPK.

The experimental workflow for a typical in vitro target engagement study is outlined below.

Caption: Workflow for a [14C]-Citrate uptake inhibition assay.

The logical relationship for the proposed therapeutic effect of this compound is as follows:

Caption: Logical flow from SLC13A5 inhibition to potential therapeutic benefit.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic basis of solute carrier transporters in treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on PF-06761281 and its Effect on Cellular Citrate Levels

Audience: Researchers, scientists, and drug development professionals.

Abstract

Citrate (B86180) is a central metabolic node, critically linking carbohydrate metabolism with lipid synthesis and serving as an allosteric regulator for key enzymatic pathways. The transport of extracellular citrate into the cytoplasm is primarily mediated by the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene. Inhibition of this transporter presents a promising therapeutic strategy for metabolic disorders such as Type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). PF-06761281 is a potent and selective small molecule inhibitor of SLC13A5. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its quantitative effects on citrate transport and metabolism, and the experimental protocols used for its characterization.

Introduction: The Role of SLC13A5 in Cellular Citrate Homeostasis

Cellular citrate levels are maintained through a balance of endogenous synthesis within the mitochondrial tricarboxylic acid (TCA) cycle and uptake from the extracellular environment.[1] Cytosolic citrate serves two primary roles:

-

Precursor for Biosynthesis: It is the main source of cytosolic acetyl-CoA, generated by ATP-citrate lyase (ACLY), which is essential for de novo lipogenesis (fatty acid and cholesterol synthesis).[2]

-

Metabolic Regulator: It acts as a key allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[2] High cytosolic citrate signals an energy-replete state, thus downregulating glucose breakdown.[2]

The solute carrier family 13 member 5 (SLC13A5), also known as NaCT, is a plasma membrane transporter responsible for the sodium-dependent uptake of extracellular citrate into cells.[3] It is highly expressed in hepatocytes, neurons, and other specific cell types.[3][4] By modulating the influx of citrate, SLC13A5 plays a direct role in regulating the metabolic pathways mentioned above. Consequently, inhibiting SLC13A5 can effectively lower intracellular citrate levels derived from extracellular sources, thereby impacting cellular energy metabolism.

This compound: A Potent Inhibitor of SLC13A5

This compound is a hydroxysuccinic acid derivative identified as a potent, orally active, and selective inhibitor of the SLC13A5 transporter.[5][6] It is structurally and functionally related to another well-characterized SLC13A5 inhibitor, PF-06649298.[5]

Mechanism of Action

Contrary to a simple competitive inhibition model, this compound functions as an allosteric, state-dependent inhibitor .[5] This mechanism has several key features:

-

Allosteric Binding: this compound does not directly compete with citrate for its binding site but binds to a different site on the transporter.[5]

-

State-Dependent: Its inhibitory potency is highly dependent on the conformational state of the transporter and the ambient concentration of citrate.[5] Studies suggest that this compound and its analog PF-06649298 preferentially bind to and stabilize the inward-facing conformation of the transporter, effectively locking it in a state that prevents the transport cycle from completing.[2][7]

This mechanism leads to a potent, dose-dependent reduction in the transport of extracellular citrate into the cell.

Figure 1: Mechanism of SLC13A5 inhibition by this compound.

Data Presentation: Quantitative Effects of this compound

The primary effect of this compound is the potent inhibition of citrate uptake. This has been quantified across various cell types, demonstrating high selectivity for SLC13A5 (NaCT) over related dicarboxylate transporters NaDC1 and NaDC3.

| Cell Line / Type | Target Transporter | IC₅₀ (µM) | Reference |

| HEK293 | Human NaCT (SLC13A5) | 0.51 | [6][8] |

| HEK293 | Human NaDC1 (SLC13A2) | 13.2 | [6][8] |

| HEK293 | Human NaDC3 (SLC13A3) | 14.1 | [6][8] |

| Human Hepatocytes | Endogenous NaCT | 0.74 | [6][8] |

| Rat Hepatocytes | Endogenous NaCT | 0.12 | [6][8] |

| Mouse Hepatocytes | Endogenous NaCT | 0.21 | [6][8] |

Table 1: In Vitro Inhibitory Potency of this compound.

Beyond inhibiting uptake, this compound has been shown to have direct consequences on downstream citrate metabolism. In a study using ¹³C-glucose tracing in primary mouse calvarial osteoblasts (pCOBs), inhibition of SLC13A5 with this compound led to a dose-dependent increase in the proportion of endogenously-produced citrate (derived from glucose) found in the bone mineral matrix. This indicates a compensatory metabolic shift when extracellular citrate uptake is blocked.

| This compound Concentration | ¹³C-Citrate (m+2) in Mineral Matrix (% of Total Citrate) |

| Vehicle | ~2.5% |

| 0.1 µM | ~3.0% |

| 1.0 µM | ~3.8% |

| 10 µM | ~4.5% |

Table 2: Dose-Response Effect of this compound on Endogenous Citrate Deposition.

Experimental Protocols

The characterization of this compound and its impact on cellular citrate levels relies on several key experimental methodologies.

[¹⁴C]-Citrate Uptake Assay

This is the foundational assay to quantify the inhibitory effect of compounds on SLC13A5 activity.

Figure 2: Experimental workflow for a [¹⁴C]-Citrate uptake assay.

Detailed Methodology:

-

Cell Culture: Plate SLC13A5-expressing cells (e.g., primary hepatocytes, HepG2, or transfected HEK293 cells) in 24-well plates and culture until a confluent monolayer is formed.[7][9]

-

Preparation of Reagents:

-

Assay Buffer: Prepare a sodium-containing buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5).[7]

-

Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.1%).

-

Citrate Solution: Prepare a working solution containing a mixture of [¹⁴C]-citrate and unlabeled citrate in the assay buffer to achieve the desired final concentration and specific activity.

-

-

Assay Procedure:

-

Aspirate the culture medium from the wells.

-

Wash the cell monolayer once with 1 mL of pre-warmed assay buffer.

-

Add the prepared inhibitor solutions (or vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.[7][9]

-

Initiate the transport reaction by adding the [¹⁴C]-citrate solution.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[7][9]

-

Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells four times with 2.5 mL of ice-cold choline-based buffer (to stop sodium-dependent transport).[10]

-

-

Quantification and Analysis:

-

Lyse the cells in each well using a lysis buffer (e.g., 0.4 mL of 1% SDS).[10]

-

Transfer the cell lysate to a scintillation vial containing a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

In parallel wells, determine the total protein concentration (e.g., using a BCA assay) for normalization.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Advanced Methodologies

-

Stable Isotope Tracing with Mass Spectrometry: To trace the metabolic fate of extracellular citrate, cells can be cultured with ¹³C-labeled citrate. After incubation, intracellular metabolites are extracted and analyzed by mass spectrometry to determine the incorporation of the ¹³C label into downstream molecules like fatty acids and TCA cycle intermediates.[11] This method provides a functional readout of the impact of SLC13A5 inhibition on cellular metabolic flux.

-

Genetically Encoded Fluorescent Biosensors: To measure intracellular citrate dynamics in real-time, cells can be transfected with plasmids encoding fluorescent citrate biosensors (e.g., Citron1).[3][12][13] These sensors change their fluorescent properties upon binding to citrate, allowing for the quantification of cytosolic and mitochondrial citrate concentrations using live-cell microscopy.[12][13]

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective allosteric inhibitor of the SLC13A5 citrate transporter. By blocking the uptake of extracellular citrate, it directly reduces the intracellular pool of citrate available for key metabolic processes, most notably de novo lipogenesis. The quantitative data clearly demonstrate its efficacy in inhibiting citrate transport in vitro and altering citrate-dependent metabolism. The experimental protocols described herein provide a robust framework for further investigation of SLC13A5 inhibitors. Future research should focus on leveraging these methods to fully elucidate the therapeutic potential of SLC13A5 inhibition in metabolic diseases and to understand the long-term consequences of modulating cellular citrate homeostasis in different tissues.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Intracellular Citrate Concentrations with Genetically Encoded Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of Intracellular Citrate Concentrations with Genetically Encoded Biosensors | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for PF-06761281

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] NaCT is primarily expressed in the liver and plays a crucial role in transporting citrate from the blood into hepatocytes.[3][4] As a key metabolic intermediate, intracellular citrate is integral to the regulation of glycolysis and lipid synthesis.[4][5] Inhibition of NaCT by this compound presents a potential therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.[4]

These application notes provide a summary of the experimental data and protocols for the characterization of this compound.

Mechanism of Action

This compound acts as a state-dependent, allosteric inhibitor of NaCT.[4] Its inhibitory potency is influenced by the concentration of citrate.[4] While it has been suggested to compete with citrate for the substrate-binding site, further studies indicate a more complex allosteric mechanism.[3][4] The binding of this compound is thought to stabilize the transporter in an inward-open conformation, thereby preventing the transport of citrate into the cell.[5]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various cell lines expressing sodium-coupled transporters.

Table 1: In Vitro IC50 Values of this compound

| Cell Line / Transporter | IC50 (µM) | Reference |

| HEK-NaCT | 0.51 | [1][2] |

| HEK-NaDC1 | 13.2 | [1] |

| HEK-NaDC3 | 14.1 | [1] |

Table 2: In Vitro IC50 Values of this compound in Hepatocytes

| Species | IC50 (µM) | Reference |

| Rat Hepatocytes | 0.12 | [1] |

| Mouse Hepatocytes | 0.21 | [1] |

| Human Hepatocytes | 0.74 | [1] |

Experimental Protocols

Protocol 1: In Vitro [14C]-Citrate Uptake Inhibition Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on citrate uptake in cultured cells expressing NaCT.

Materials:

-

HEK293 cells stably expressing human NaCT (HEK-NaCT)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-D-lysine coated 24-well plates

-

Hanks' Balanced Salt Solution (HBSS)

-

[14C]-Citric Acid

-

This compound

-

Lysis buffer (e.g., 0.1% SDS, 10 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture HEK-NaCT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed cells in poly-D-lysine coated 24-well plates at a density that allows them to reach confluence on the day of the experiment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS to achieve the desired final concentrations.

-

Uptake Assay: a. Wash the confluent cell monolayers twice with pre-warmed HBSS. b. Pre-incubate the cells with varying concentrations of this compound in HBSS for 15-30 minutes at 37°C. c. Initiate the uptake by adding HBSS containing a final concentration of [14C]-citrate (e.g., 3.5 µM - 7.0 µM) and the corresponding concentration of this compound.[3] d. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[3] e. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

-

Cell Lysis and Scintillation Counting: a. Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature. b. Transfer the lysate to scintillation vials. c. Add scintillation cocktail to each vial. d. Measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the protein concentration of parallel wells to normalize the data. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Evaluation of [14C]-Citrate Uptake in Mice

This protocol outlines a method to assess the in vivo efficacy of this compound in inhibiting citrate uptake in tissues.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

[14C]-Citric Acid

-

Anesthesia

-

Surgical tools

-

Tissue homogenization buffer

-

Scintillation counter

Procedure:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing conditions for at least one week prior to the experiment.

-

Dosing: a. Administer this compound or vehicle orally to the mice. A potential dosing regimen could be a single dose or multiple doses over a few days (e.g., 250 mg/kg).[5]

-

[14C]-Citrate Administration: At a specified time post-dosing with this compound, administer a bolus of [14C]-citric acid intravenously or intraperitoneally.

-

Tissue Collection: a. At a predetermined time after [14C]-citrate administration, anesthetize the mice. b. Collect blood via cardiac puncture. c. Perfuse the animals with saline to remove blood from the tissues. d. Harvest tissues of interest (e.g., liver, kidney, white adipose tissue).[5]

-

Sample Processing: a. Homogenize the collected tissues in a suitable buffer. b. Determine the protein concentration of the homogenates.

-

Radioactivity Measurement: a. Measure the radioactivity in an aliquot of the tissue homogenate and plasma using a scintillation counter.

-

Data Analysis: a. Calculate the amount of [14C]-citrate uptake in each tissue, normalized to the protein concentration. b. Compare the citrate uptake in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound and radioactive materials. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All experiments involving radioactive materials must be conducted in designated areas and in accordance with institutional and national regulations. Animal experiments should be performed under an approved animal care and use protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]

- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for PF-06761281 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction